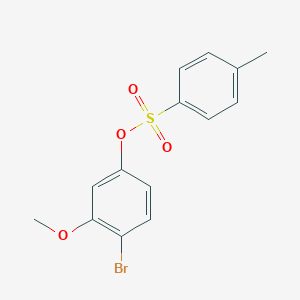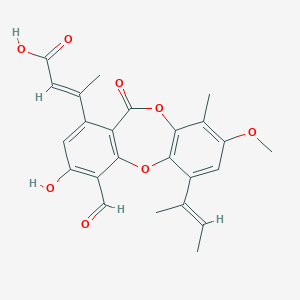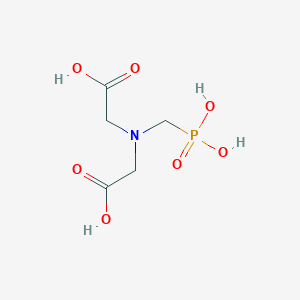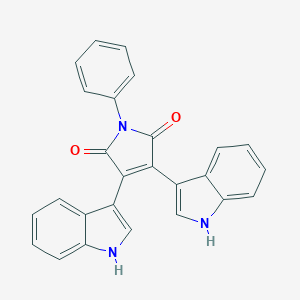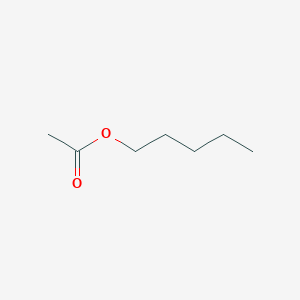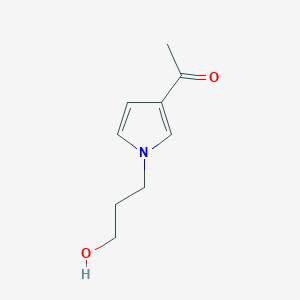
TétraTétracontane
Vue d'ensemble
Description
Tetratetracontane, also known as n-tetratetracontane, is a long-chain hydrocarbon with the molecular formula C44H90. It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. Tetratetracontane is a solid at room temperature and is characterized by its high molecular weight and long carbon chain.
Applications De Recherche Scientifique
Tetratetracontane has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a reference standard in gas chromatography for the analysis of long-chain hydrocarbons.
Biology: Tetratetracontane is studied for its role in the formation of biological membranes and its interactions with other biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable complexes with certain drugs.
Industry: Tetratetracontane is used as a lubricant and a component in the production of paraffin waxes and other long-chain hydrocarbon products.
Mécanisme D'action
Target of Action
Tetratetracontane is a long-chain alkane consisting of an unbranched chain of 44 carbon atoms It has been used in the field of materials science and electronics, specifically in the passivation layer in copper-phthalocyanine field-effect transistors to improve the charge carrier mobility .
Mode of Action
As a long-chain alkane, tetratetracontane primarily interacts with its environment through van der Waals forces. It can form a layer on surfaces, which can modify the properties of the surface. For example, it has been used to modify the quasi two-dimensional surface electron system on Au(111), which was investigated by angle-resolved photoemission spectroscopy .
Pharmacokinetics
The pharmacokinetics of tetratetracontane are not well-studied, as it is not typically used as a drug or therapeutic agent. As a long-chain alkane, it is likely to have low solubility in water and high solubility in organic solvents. This could affect its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to low bioavailability .
Result of Action
The primary effects of tetratetracontane are due to its physical properties rather than specific interactions with biological molecules. For example, it can modify the properties of surfaces, as seen in its use in electronics
Action Environment
The action of tetratetracontane can be influenced by environmental factors such as temperature and the presence of other substances. For example, its ability to form a layer on a surface can be affected by the temperature, as well as the presence of other substances on the surface . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetratetracontane can be synthesized through the catalytic hydrogenation of long-chain alkenes or alkynes. The process involves the addition of hydrogen (H2) in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction is typically carried out under high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods: In an industrial setting, tetratetracontane can be produced through the Fischer-Tropsch synthesis, a process that converts carbon monoxide (CO) and hydrogen (H2) into hydrocarbons. This method involves the use of a metal catalyst, usually iron or cobalt, and operates at high temperatures (150-300°C) and pressures (10-40 bar). The resulting mixture of hydrocarbons is then separated and purified to obtain tetratetracontane.
Types of Reactions:
Oxidation: Tetratetracontane can undergo oxidation reactions to form alcohols, aldehydes, and carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Although tetratetracontane is already a fully saturated hydrocarbon, it can be reduced to smaller alkanes through cracking processes.
Substitution: Tetratetracontane can participate in halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of ultraviolet light or a halogen carrier.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: High temperatures and pressures in the presence of a metal catalyst.
Substitution: Halogens (chlorine or bromine) and ultraviolet light or a halogen carrier.
Major Products Formed:
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Smaller alkanes.
Substitution: Halogenated alkanes.
Comparaison Avec Des Composés Similaires
Tetratetracontane can be compared with other long-chain alkanes such as:
- Hexatriacontane (C36H74)
- Octatriacontane (C38H78)
- Dotetracontane (C42H86)
Uniqueness: Tetratetracontane is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its high molecular weight and long carbon chain make it particularly useful in applications requiring stable, non-volatile hydrocarbons.
Propriétés
IUPAC Name |
tetratetracontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H90/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXFZRSJMDYPPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H90 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058640 | |
| Record name | Tetratetracontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | Tetratetracontane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17962 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7098-22-8 | |
| Record name | Tetratetracontane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7098-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Tetratetracontane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007098228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRATETRACONTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102262 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetratetracontane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetratetracontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetratetracontane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRATETRACONTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPX2NM4VIT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of tetratetracontane?
A1: Tetratetracontane has the molecular formula C44H90 and a molecular weight of 619.23 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize tetratetracontane?
A2: Common spectroscopic techniques include: * Infrared Spectroscopy (IR): Provides information about the types of chemical bonds present, particularly sensitive to vibrations of methyl (CH3) and methylene (CH2) groups. This helps identify different crystal phases and characterize disorder in alkyl chains. [, ]* X-ray Diffraction (XRD): Used to identify the crystal structure and study transitions between different phases of tetratetracontane. [, , ]* Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify tetratetracontane in mixtures, especially in natural product extracts. [, , , , , , ]* Near Edge X-ray Absorption Fine Structure (NEXAFS): Can be used to study the electronic structure of tetratetracontane, particularly at interfaces with other materials like metals. []* Ultraviolet Photoemission Spectroscopy (UPS): Provides information about the electronic structure, including occupied molecular orbitals and band structure, of tetratetracontane, especially in thin films. [, , ]
Q3: How does the morphology of tetratetracontane thin films affect its performance in organic field-effect transistors (OFETs)?
A3: The surface morphology of tetratetracontane films significantly influences the performance of OFETs. Highly crystalline tetratetracontane films act as effective passivation layers, reducing trap density at the semiconductor/dielectric interface and leading to enhanced charge carrier mobility and device stability. [, , , ]
Q4: What happens to tetratetracontane when heated in air, and how does this compare to polyethylene?
A4: When heated in air, tetratetracontane undergoes thermooxidative degradation, similar to polyethylene. This process involves both molecular-diminishing and enlargement reactions, with the balance shifting towards enlargement at higher temperatures due to the increasing importance of "peroxide curing". []
Q5: Can tetratetracontane undergo phase transitions?
A5: Yes, tetratetracontane exhibits several solid-solid phase transitions as a function of temperature. These transitions involve changes in the arrangement and packing of molecules within the crystal lattice. [, , , ]
Q6: What are some applications of tetratetracontane in organic electronics?
A6: * Passivation Layer in OFETs: Tetratetracontane acts as a passivation layer on dielectric surfaces, reducing trap states and improving charge carrier mobility and device stability. [, , , ]* Gate Dielectric in OFETs: Its insulating properties make it suitable as a gate dielectric in OFETs. []* Tunneling Layer in Nonvolatile Memories: It can serve as a tunneling layer in organic nonvolatile memories based on floating-gate OFETs. []
Q7: How is tetratetracontane used in studies of molecular self-assembly?
A7: Tetratetracontane is used as a model system to study self-assembly on surfaces, particularly on graphite and graphene. Its well-defined molecular structure and ability to form ordered monolayers make it suitable for investigating the influence of factors like substrate interactions, solvent effects, and molecular structure on self-assembly processes. [, ]
Q8: Is tetratetracontane found in nature, and if so, what are some of its biological activities?
A8: Yes, tetratetracontane is found as a constituent in the essential oils and extracts of various plants [, , , , , , , , , , , , , , ]. Its presence has been linked to various biological activities including antifungal [, ], antibacterial [, ], and antioxidant properties [, ].
Q9: Have there been any computational studies on tetratetracontane?
A9: While computational studies specifically focusing on tetratetracontane's activity are limited in the provided papers, computational chemistry has been used to simulate polyethylene crystal structures and their conformational changes with temperature, providing insights relevant to understanding similar behavior in tetratetracontane. [] Density Functional Theory (DFT) calculations were also used to optimize the structure of thiophene-flanked diazaisoindigo derivatives and study the influence of molecular planarity on their electronic properties, a concept that could be extended to understand the behavior of other organic semiconductors, including those interacting with tetratetracontane. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


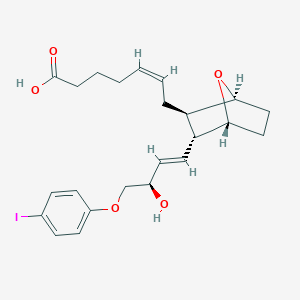

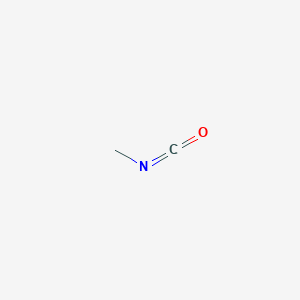
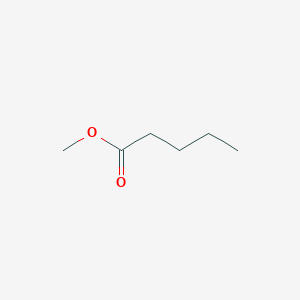

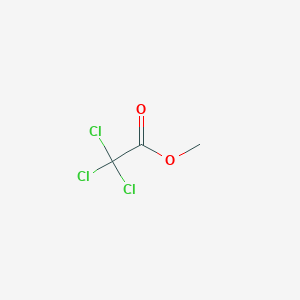
![2-Aminobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B166329.png)

